molecular formula C13H11NO3 B1443261 Methyl 2-Phenoxyisonicotinate CAS No. 1217114-93-6

Methyl 2-Phenoxyisonicotinate

Cat. No. B1443261
M. Wt: 229.23 g/mol
InChI Key: XDGLXHYDTMTQDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Methyl 2-Phenoxyisonicotinate were not found, it’s worth noting that the synthesis of an ester can be accomplished in several ways. For instance, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .


Molecular Structure Analysis

Methyl 2-Phenoxyisonicotinate contains a total of 29 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ether, and 1 Pyridine .

Scientific Research Applications

Catalysis and Chemical Reactions

  • A study on Cu–Co Synergism in Cu1−xCoxFe2O4 Catalysis revealed insights into the methylation of phenol with methanol, showing how catalyst composition affects reaction outcomes. This research might be relevant as it involves methylation, a key reaction in organic synthesis, which could be applicable to compounds like Methyl 2-Phenoxyisonicotinate (Mathew et al., 2002).

Herbicide Action

  • Research on Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate highlighted its action as a selective herbicide, offering insights into the mechanism of action of phenoxy compounds in plant growth and weed control, which might be indirectly related to the applications of Methyl 2-Phenoxyisonicotinate (Shimabukuro et al., 1978).

Antimicrobial Properties

  • A study on Preservatives and Antimicrobials in Japanese Rivers identified 2-Phenoxyethanol and related compounds, highlighting their widespread use and environmental presence. This could be relevant since Methyl 2-Phenoxyisonicotinate may share similar applications or environmental considerations (Kimura et al., 2014).

Pharmacodynamic Response

  • Research on Racial Differences in Pharmacodynamic Response to Nicotinates in human skin showed how structural variations in nicotinates affect their penetration and action, which could provide insights into how Methyl 2-Phenoxyisonicotinate might interact with biological systems (Berardesca & Maibach, 1990).

Safety And Hazards

While specific safety and hazard information for Methyl 2-Phenoxyisonicotinate was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. A safety data sheet for a similar compound, Methyl isonicotinate, indicates that it is a toxic compound and can cause skin irritation and serious eye irritation .

properties

IUPAC Name

methyl 2-phenoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-14-12(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLXHYDTMTQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Phenoxyisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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